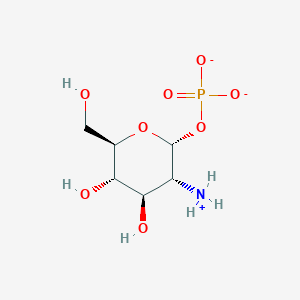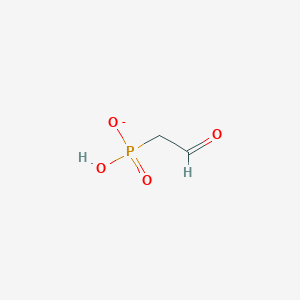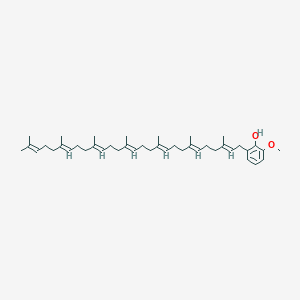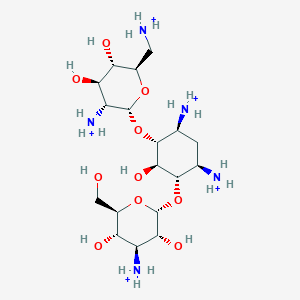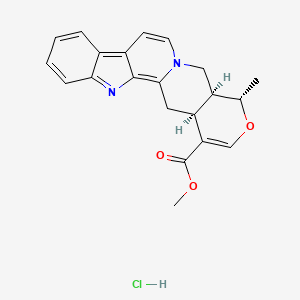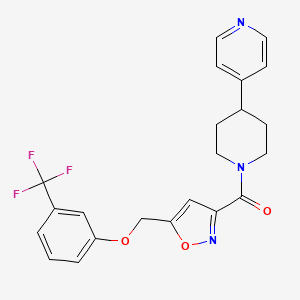
dafadine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dafadine D is an N-acylpiperidine obtained by formal condensation of the carboxy group of 5-[(3-trifluoromethylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid with the secondary amino group of 4-(pyridin-4-yl)piperidine. It has a role as a P450 inhibitor. It is a N-acylpiperidine, an aromatic amide, an aromatic ether, a member of isoxazoles, a member of pyridines and an organofluorine compound.
Wissenschaftliche Forschungsanwendungen
Inhibition of DAF-9 and Promotion of Dauer Formation in Caenorhabditis elegans
Dafadine inhibits DAF-9, a key regulator in the nematode Caenorhabditis elegans, influencing dauer formation, developmental timing, and longevity. This molecule robustly induces dauer formation in typical culture conditions and inhibits the mammalian ortholog of DAF-9 (CYP27A1). This suggests its utility in studying developmental control and longevity in various animals (Luciani et al., 2011).
Application in Pain-Related Depression of Behavior and Mood
Dafadine's influence on dopamine (DA) signaling is significant in pain-related depression of behavior and mood. It offers insights into the role of DA in such conditions and the potential for drugs targeting these pathways (Miller et al., 2015).
Role in Treatment of High-Risk Myelodysplastic Syndrome
Dafadine has been studied in the context of DNA hypomethylating agents like 5-aza-2'-deoxycytidine (DAC) for treating high-risk myelodysplastic syndrome. It contributes to understanding the therapeutic mechanisms and potential applications of similar compounds (Wijermans et al., 2000).
Insights into Serotonin and Norepinephrine Reuptake Inhibition
The effects of dafadine on neurotransmitter systems, specifically serotonin and norepinephrine reuptake inhibition, provide valuable data for developing treatments for central nervous system-related disorders (Deecher et al., 2006).
Resistance Mechanisms in Cancer Cell Lines
Dafadine's relationship with mechanisms of resistance to DNA hypomethylating agents like DAC in cancer cell lines is crucial for understanding and overcoming resistance in cancer treatments (Qin et al., 2009).
Cognitive Performance and Dopamine D1 Receptors
Research on dafadine has implications for understanding the role of dopamine D1 receptors in cognitive performance, which is valuable for treating conditions like Parkinson's disease and cognitive deficits (Arnsten et al., 1994).
Comparative Analysis of DNA Hypomethylating Agents
Studies involving dafadine contribute to the comparative analysis of DNA hypomethylating agents, like azacitidine and decitabine, in the treatment of diseases such as acute myeloid leukemia and myelodysplastic syndromes (Hollenbach et al., 2010).
Efficacy in Traumatic Brain Injury
The potential of dafadine in enhancing cognitive recovery and rehabilitation in traumatic brain injury patients has been explored, although the efficacy and safety in this context are yet to be well established (Frenette et al., 2012).
Enhancement of Sensitivity to Chemical Therapeutics in Cancer
Research on dafadine includes its role in enhancing the sensitivity of gastric cancer cells to chemical therapeutics, indicating its potential application in cancer treatment strategies (Wu et al., 2015).
Pharmacokinetics and Pharmacodynamics in Drug Therapy
Dafadine's impact on the pharmacokinetics and pharmacodynamics of other drugs, like oral decitabine, offers valuable information for optimizing drug therapy and improving clinical outcomes (Lavelle et al., 2012).
Eigenschaften
Produktname |
dafadine D |
|---|---|
Molekularformel |
C22H20F3N3O3 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
(4-pyridin-4-ylpiperidin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C22H20F3N3O3/c23-22(24,25)17-2-1-3-18(12-17)30-14-19-13-20(27-31-19)21(29)28-10-6-16(7-11-28)15-4-8-26-9-5-15/h1-5,8-9,12-13,16H,6-7,10-11,14H2 |
InChI-Schlüssel |
WUHRBNYQSDVHPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



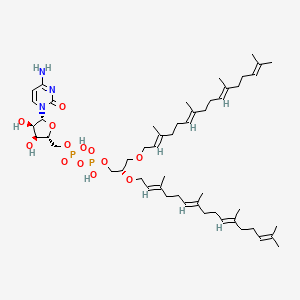
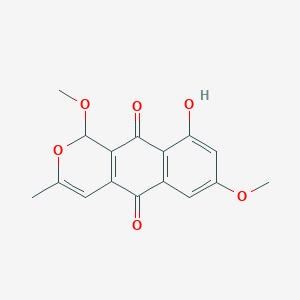
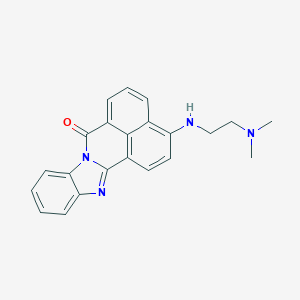
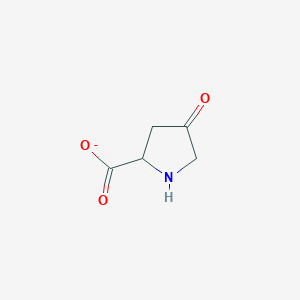
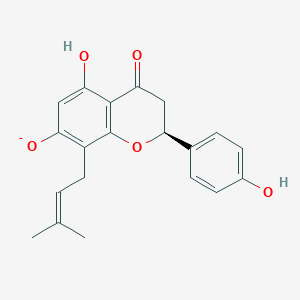
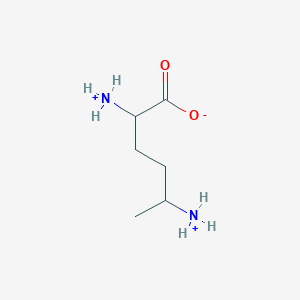
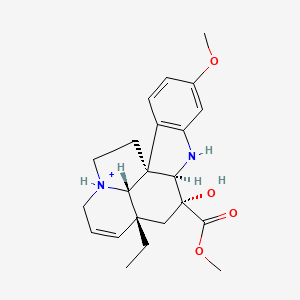
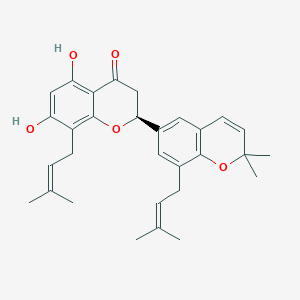
![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)
